molecular formula C17H21N5O2 B2980512 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide CAS No. 1006861-01-3

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide

Cat. No.: B2980512
CAS No.: 1006861-01-3
M. Wt: 327.388
InChI Key: ZKKYUWLGUVVOQY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole and pyrimidine rings could potentially undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can be important for understanding how the compound behaves in biological systems .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies focus on the synthesis of heterocyclic compounds incorporating moieties such as pyrazole and pyrimidine, with evaluations of their antimicrobial activities. For example, Bondock et al. (2008) discuss the synthesis of heterocycles incorporating the antipyrine moiety and their antimicrobial evaluation, indicating a common research interest in developing new antimicrobial agents based on novel heterocyclic chemistries (Bondock et al., 2008). Similarly, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, examining their insecticidal and antibacterial potential, highlighting the utility of these compounds in addressing various biological challenges (Deohate & Palaspagar, 2020).

Anticancer Research

Compounds with complex heterocyclic structures are also explored for their potential anticancer activities. The synthesis of novel heterocycles and evaluation of their anticancer properties are subjects of ongoing research. For instance, Ahmed et al. (2009) reported on the synthesis of pyrimidine and pyrazolo[1,5-a]pyrimidines with potent anti-tumor cytotoxic activity, showcasing the relevance of these compounds in medicinal chemistry and oncology research (Ahmed et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, many compounds containing pyrazole and pyrimidine rings have been found to have anticancer activity, potentially due to their ability to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through toxicological studies. These studies could provide information about the compound’s potential toxicity and any safety precautions that need to be taken when handling it .

Future Directions

Future research on this compound could involve further studies to determine its biological activity and potential uses. This could include testing the compound in various biological assays and potentially conducting preclinical and clinical trials if the compound shows promising activity .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-8-18-15(23)10-21-16(24)13-6-5-7-14(13)19-17(21)22-12(3)9-11(2)20-22/h4,9H,1,5-8,10H2,2-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKYUWLGUVVOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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